7-硝基喹啉-1-醇-1-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

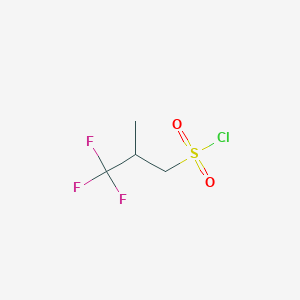

7-Nitroquinolin-1-ium-1-olate (7-NQO) is an organic compound that has been widely studied in the past decades due to its numerous applications in scientific research. It is an important intermediate used in the synthesis of many organic compounds, and its unique properties make it suitable for many applications. 7-NQO is also known as 7-nitroquinoline, 7-nitroquinoline oxide, or 7-nitroquinoline-1-oxide, and it is a yellow crystalline solid that is soluble in organic solvents.

科学研究应用

癌症研究中的拓扑异构酶 I 抑制剂

7-硝基喹啉-1-醇-1-olate 衍生物,特别是 7-氮杂茚并异喹啉,由于其抑制拓扑异构酶 I (Top1) 的能力,在人类癌细胞培养物中表现出强大的细胞毒活性 (Elsayed 等人,2017)。这些化合物还对参与 Top1 抑制剂 DNA 损伤修复的酶表现出中等抑制活性,因此与正常细胞相比,癌细胞中 DNA 损伤增加。

抗菌特性

与 this compound 密切相关的 8-硝基氟喹诺酮衍生物对革兰氏阳性菌和革兰氏阴性菌株表现出显着的抗菌特性 (Al-Hiari 等人,2007)。这些衍生物的合成涉及大规模制备和表征,证实了它们在抗菌应用中的潜力。

诱变和致癌特性

相关化合物 4-硝基喹啉 1-氧化物的研究极大地促进了对诱变和致癌过程的理解。该化合物已被用于诱导细菌、真菌和动物的突变,导致形成庞大的嘌呤加合物,并有助于遗传筛选以及 DNA 损伤和修复的研究 (Downes 等人,2014)。

口腔癌研究

4-硝基喹啉 1-氧化物在口腔癌研究中也发挥了重要作用,特别是在大鼠腭粘膜鳞状细胞癌的研究中。该模型提供了对癌前粘膜变化和口腔癌发生的见解 (Nauta 等人,1996)。

PI3K/mTOR 抑制剂的合成

溴-3-硝基喹啉-4-基衍生物的合成是许多 PI3K/mTOR 抑制剂中的关键中间体,代表了另一个重要的应用。这些化合物通过一系列步骤合成,包括硝化、氯化、烷基化、还原和取代,在喹啉抑制剂的开发中至关重要 (Lei 等人,2015)。

抗疟活性

喹啉衍生物,如 this compound,在抗疟研究中显示出前景。这些化合物已被合成并探索了其对耐药疟疾菌株的活性,研究表明在灵长类动物模型中具有优异的活性,并具有延长对感染的保护作用的潜力 (Werbel 等人,1986)。

化学致癌模型

4-硝基喹啉-1 氧化物 (4NQO) 模型对于开发针对口腔癌的分子靶向预防和治疗策略至关重要。该模型能够研究口腔癌的演变和发展,并且在癌症预防研究中至关重要 (Vitale-Cross 等人,2009)。

作用机制

Target of Action

Quinoline, 7-nitro-, 1-oxide, also known as 7-nitroquinolin-1-ium-1-olate or 7-Nitroquinoline N-oxide, is a derivative of quinoline . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mode of Action

The mode of action of 7-nitroquinolin-1-ium-1-olate involves the formation of a C–N bond . This reaction might proceed via the formation of an enolate, which would react with the nitro group .

Biochemical Pathways

Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Result of Action

The result of the action of 7-nitroquinolin-1-ium-1-olate is largely dependent on its interaction with its targets. As a derivative of quinoline, it’s known to exhibit a variety of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 7-nitroquinolin-1-ium-1-olate. For instance, the synthesis of quinoline derivatives has been achieved using green and clean methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids . These methods are more sustainable and environmentally friendly .

属性

IUPAC Name |

7-nitro-1-oxidoquinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQTVDQHFBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14753-18-5 |

Source

|

| Record name | Quinonline, 8-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)

![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)